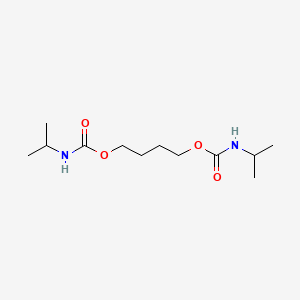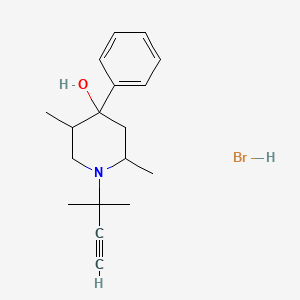
2-phenyl-N-(3-phenylpropyl)acetamide
Descripción general
Descripción
“2-phenyl-N-(3-phenylpropyl)acetamide” is a type of acetamide derivative. Acetamides are organic compounds that contain a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom . They are derived from acetic acid and have the general formula RCONH2, where R can be a variety of groups .
Synthesis Analysis
The synthesis of similar acetamide derivatives has been reported in the literature . For instance, 2-phenylacetic acid derivatives can be dissolved in dry dichloromethane (DCM). To this solution, N,N1-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) are added and the mixture is stirred. Then, an appropriate 3-phenyl-propylamine is added and the mixture is further stirred .Molecular Structure Analysis
The molecular structure of “2-phenyl-N-(3-phenylpropyl)acetamide” can be deduced from its name. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a propyl group (a chain of 3 carbon atoms), and an acetamide group (an acetyl group linked to an amine group). The exact 3D structure would need to be determined experimentally or calculated using computational chemistry methods .Chemical Reactions Analysis
Amides, including acetamides, can undergo a variety of chemical reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines . They can also be reduced to amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-phenyl-N-(3-phenylpropyl)acetamide” would depend on its specific molecular structure. In general, amides have high boiling points and melting points due to the polar nature of the amide group and the ability to form hydrogen bonds . Amides of six or fewer carbon atoms are soluble in water .Aplicaciones Científicas De Investigación
Antibacterial Activity
2-phenyl-N-(3-phenylpropyl)acetamide derivatives have been studied for their antibacterial properties. One derivative, 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, showed significant potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), even more potent than the standard drug Sultamicillin (Chaudhari et al., 2020).
Anti-inflammatory and Anti-arthritic Properties
A study on N-(2-hydroxy phenyl) acetamide, a related compound, demonstrated its potential in treating arthritis and inflammation. In adjuvant-induced arthritic rats, it significantly reduced body weight loss and paw edema, and altered levels of pro-inflammatory cytokines and oxidative stress markers, indicating its anti-arthritic properties (Jawed et al., 2010).
Anticancer Potential
N-substituted phenyl acetamide derivatives have been explored for their potential in cancer treatment. A study found that certain derivatives showed promising activity against cancer cell lines, such as HepG2 and MCF-7. These compounds also induced apoptosis and cell cycle arrest in cancer cells, indicating their potential as anticancer agents (Khade et al., 2019).
Antimicrobial and Hemolytic Activity
Another study synthesized 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives and found them to be active against various microbial species. This study highlights the potential of these derivatives in antimicrobial applications (Gul et al., 2017).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of various N-phenyl acetamide derivatives. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved, which showed potential anticancer activity via in silico modeling (Sharma et al., 2018).
Direcciones Futuras
The future directions for research on “2-phenyl-N-(3-phenylpropyl)acetamide” could include further exploration of its potential biological activities, such as antioxidant and anti-inflammatory effects . Additionally, its synthesis could be optimized, and its physical and chemical properties could be studied in more detail.
Propiedades
IUPAC Name |
2-phenyl-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(14-16-10-5-2-6-11-16)18-13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVKYJIJDOEUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide](/img/structure/B5069457.png)

![{1-[3-(2-chlorophenyl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5069471.png)
![hexyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5069479.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5069494.png)

![6-(4-hydroxybenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5069520.png)
![2-(5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5069522.png)

![1-{4-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5069527.png)
![N-{2-[2-(1-benzyl-2-phenylethylidene)hydrazino]-2-oxoethyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5069532.png)
![6,7-dimethoxy-2-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5069547.png)
![2-{[3-(ethoxycarbonyl)-1,2-dimethyl-1H-indol-5-yl]oxy}propanoic acid](/img/structure/B5069550.png)
![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole](/img/structure/B5069560.png)